2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid
Overview
Description
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been found to have potential therapeutic properties and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid involves the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. It has also been found to have anti-cancer properties, by inhibiting the growth and division of cancer cells. Additionally, it has been found to have a positive effect on glucose metabolism, which makes it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that it has not yet been extensively studied in vivo, which means that its potential therapeutic properties are not fully understood.
Future Directions
There are several future directions for the study of 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to study its potential use in the treatment of inflammatory bowel disease (IBD). Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Scientific Research Applications
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoic acid has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-12(16(21)22)19-8-18-14-13(15(19)20)11(7-23-14)9-3-5-10(17)6-4-9/h3-8,12H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKZODONBJBONO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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